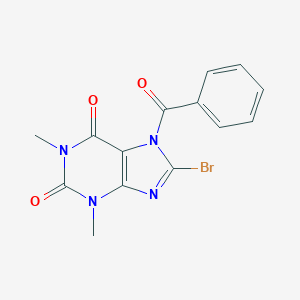

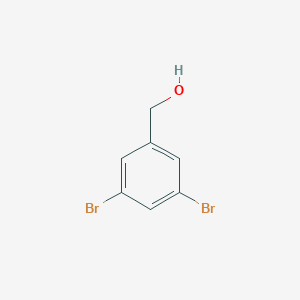

3,5-Dibromobenzyl alcohol

Übersicht

Beschreibung

3,5-Dibromobenzyl alcohol (3,5-DB) is an organic compound belonging to the class of compounds known as aliphatic alcohols. It is a colorless, volatile liquid with a strong odor, and it is soluble in water and other organic solvents. 3,5-DB is used in a variety of applications, including chemical synthesis, pharmaceuticals, and materials science. It is also used as an intermediate in the synthesis of other compounds, such as 3,5-dibromobenzaldehyde.

Wissenschaftliche Forschungsanwendungen

Natural Constituent of Red Algae

3,5-Dibromo-p-hydroxybenzyl alcohol is a natural constituent of red algae species like Odonthalia dentata and Rhodomela confervoides. It's found in amounts of 0.024% and 0.003% based on fresh weight in these species, representing a significant phenolic compound in both algae (Craigie & Gruenig, 1967).

Biotransformation in Fungal Metabolites

This compound undergoes biotransformation under anaerobic conditions, particularly in the presence of methanogenic sludge. It is initially demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which can be further converted into other products through both biotic and abiotic routes (Verhagen et al., 1998).

Role in Dendrimer Precursor Structures

3,5-Dimethoxybenzyl alcohol, a related compound, has been identified as the precursor to a family of dendrimer materials. Its structural features in the solid state are important for understanding the behavior of higher generation dendrimer materials (Pan et al., 2004).

Aggregation Behavior in Dendritic Polymers

The compound has been studied for its aggregation behavior in dendritic polymers. This includes the investigation of intermolecular hydrogen bonding between periphery-situated variable numbers of OH groups, influencing the size of the aggregates (Bourrier et al., 2004).

Inhibitory Activity in DNA Topoisomerases

3,5-Dihydroxybenzyl alcohol has shown inhibitory activity against DNA topoisomerases I and II. Its potency in inhibiting these enzymes was more significant than some positive controls used in the study, suggesting its potential therapeutic applications (Hwangbo et al., 2012).

Antioxidant and Hepatoprotective Effects

3,5-Dihydroxy-4-methoxybenzyl alcohol, an analog, has demonstrated antioxidant properties and hepatoprotective effects in in vitro and in vivo studies, particularly in the context of non-alcoholic steatohepatitis (NASH) (Watanabe et al., 2016).

Antifouling and Antimicrobial Properties

Compounds like 3-chloro-2,5-dihydroxybenzyl alcohol, derived from a similar chemical family, have shown significant antifouling and antimicrobial properties, suggesting potential applications in marine biotechnology (Kwong et al., 2006).

Safety and Hazards

Safety data sheets indicate that 3,5-Dibromobenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

While specific future directions for 3,5-Dibromobenzyl alcohol are not mentioned in the available resources, it’s worth noting that research and development in the field of organic chemistry is ongoing. This compound, like many others, may find new applications in the synthesis of novel materials or pharmaceuticals .

Biochemische Analyse

Biochemical Properties

3,5-Dibromobenzyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The compound’s bromine atoms can form halogen bonds with amino acid residues in proteins, altering their conformation and function. Additionally, this compound can interact with biomolecules such as nucleic acids, potentially affecting DNA and RNA stability and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. This can result in altered cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. The compound’s bromine atoms can form halogen bonds with active site residues, stabilizing or destabilizing enzyme-substrate complexes. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. These interactions can lead to changes in the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is relatively stable under normal laboratory conditions but can degrade when exposed to strong oxidizing agents or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic processes. Threshold effects may be observed, where a certain dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors such as NADH and FADH2, influencing redox reactions and metabolic flux. These interactions can affect the levels of metabolites and the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it may interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism .

Eigenschaften

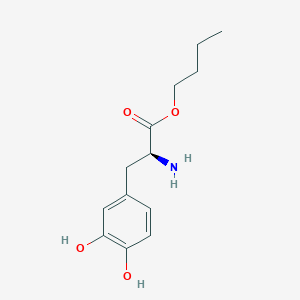

IUPAC Name |

(3,5-dibromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNSHKZQTZSNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426555 | |

| Record name | 3,5-Dibromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145691-59-4 | |

| Record name | 3,5-Dibromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145691-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.